molecular formula C7H9FN2 B1316243 (S)-1-(5-Fluoropyridin-2-yl)ethanamine CAS No. 905587-15-7

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

Cat. No. B1316243
M. Wt: 140.16 g/mol
InChI Key: KNKRMCSSVBSDNL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a chemical compound with the IUPAC name (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine . It is available in two forms: as a dihydrochloride and as a liquid . The dihydrochloride form has a molecular weight of 213.08 g/mol , while the liquid form has a molecular weight of 140.16 g/mol .


Molecular Structure Analysis

The InChI code for the dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a white to yellow solid that is stored at room temperature . The liquid form of the compound is also stored at room temperature . .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Use in Synthesis of Pharmaceutical Intermediates : (S)-1-(5-Fluoropyridin-2-yl)ethanamine is utilized in the synthesis of key intermediates for pharmaceuticals. For example, it has been employed in the production of the JAK2 kinase inhibitor AZD1480, using immobilized amine transaminase from Vibrio fluvialis under flow conditions. This approach yielded optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with high enantiomeric excess, showcasing its potential in the synthesis of complex pharmaceutical molecules (Semproli et al., 2020).

Chemical Synthesis and Modification

  • Development of Antimicrobial Agents : This compound is also significant in the development of antimicrobial agents. For instance, derivatives of 1-(1H-indol-3-yl)ethanamine, a related compound, have shown efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).

  • In Antifungal and Antibacterial Applications : Substituted 6-fluorobenzo[d]thiazole amides, synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, have displayed notable antibacterial and antifungal activities. These compounds' efficacy is comparable or slightly superior to standard medicinal substances like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Applications in Material Science and Catalysis

  • Use in Organic Chemistry and Material Science : This compound's derivatives have found applications in organic chemistry and material science. For example, the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles using related 2-(2-fluoropyridinium-1-yl) compounds has been reported, highlighting its utility in creating complex organic molecules and potentially useful materials (Almendros et al., 2018).

DNA Binding and Anticancer Research

  • In DNA Binding and Anticancer Studies : The Cu(II) complexes of ligands similar to (S)-1-(5-Fluoropyridin-2-yl)ethanamine have been synthesized and investigated for their DNA binding and anticancer properties. These studies provide insights into the compound's potential applications in oncology and pharmacology (Kumar et al., 2012)

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRMCSSVBSDNL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582624
Record name (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

CAS RN

905587-15-7
Record name (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Azidoethyl)-5-fluoropyridine (Method 3; 7.7 g, 46.3 mmol) and Pd (10 wt. %, dry basis, on activated carbon, 2.47 g, 2.32 mmol) in methanol (20 ml) was placed under H2 for 4 hours. The reaction was then evacuated, flushed with N2, filtered, washed with MeOH (3×30 ml), and concentrated to give the title compound as pale yellow oil (6.40 g, 99%). 1H NMR (400 MHz) 8.45 (d, J=2.8 Hz, 1H), 7.67 (ddd, J=2.8, 2.8 and 2.8 Hz, 1H), 7.54 (m, 1H), 4.01 (q, J=6.8 Hz, 1H), 1.97 (b, 2H), 1.27 (d, J=6.8 Hz, 3H).
Name
2-(1-Azidoethyl)-5-fluoropyridine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Reactant of Route 3
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Reactant of Route 5
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Reactant of Route 6
(S)-1-(5-Fluoropyridin-2-yl)ethanamine

Citations

For This Compound
4
Citations
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
T Wang, ML Lamb, DA Scott, H Wang… - Journal of medicinal …, 2008 - ACS Publications
The design, synthesis and biological evaluation of a series of 4-aminopyrazolylpyrimidines as potent Trk kinase inhibitors is reported. High-throughput screening identified a promising …
Number of citations: 78 pubs.acs.org
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
H Guan, ML Lamb, B Peng, S Huang… - Bioorganic & medicinal …, 2013 - Elsevier
The discovery of the activating mutation V617F in the JH2 domain of Jak2 and the modulation of oncogenic Stat3 by Jak2 inhibitors have spurred a great interest in the inhibition of the …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.